3-chlorocyclobutane-1-carbonyl Chloride
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Overview
Description
3-chlorocyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C5H6Cl2O. It is a derivative of cyclobutane, where a chlorine atom is attached to the third carbon of the cyclobutane ring, and a carbonyl chloride group is attached to the first carbon. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-chlorocyclobutane-1-carbonyl chloride can be synthesized through several methods. One common method involves the chlorination of cyclobutanecarboxylic acid, followed by the conversion of the resulting 3-chlorocyclobutanecarboxylic acid to its acid chloride form using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chlorocyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The carbonyl chloride group can undergo addition reactions with nucleophiles, leading to the formation of new compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the by-products.
Addition Reactions: Reagents such as water, alcohols, and amines can add to the carbonyl chloride group, often in the presence of a catalyst or under acidic conditions
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, esters, and thioesters can be formed.
Addition Products: Products include hydrates, hemiacetals, and aminals, depending on the nucleophile and reaction conditions
Scientific Research Applications
3-chlorocyclobutane-1-carbonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a reagent for synthesizing complex organic molecules and intermediates in organic synthesis.
Biology: It is used in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is employed in the synthesis of pharmaceutical compounds and drug development.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-chlorocyclobutane-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid chloride: Similar in structure but lacks the chlorine atom on the cyclobutane ring.
3-chlorocyclobutanecarboxylic acid: Similar but contains a carboxylic acid group instead of a carbonyl chloride group
Uniqueness
3-chlorocyclobutane-1-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the cyclobutane ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
3-chlorocyclobutane-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUURPZQDCCCKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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